rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate

Description

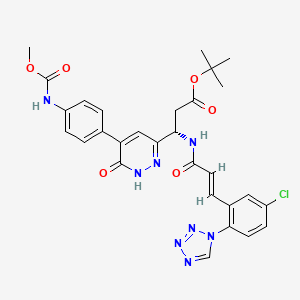

The compound rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate is a structurally complex molecule featuring multiple pharmacologically relevant functional groups. Its key structural components include:

- tert-Butyl ester: Enhances lipophilicity and metabolic stability .

- 5-Chloro-2-(1H-tetrazol-1-yl)phenyl group: The tetrazole ring acts as a bioisostere for carboxylic acids, offering improved solubility and resistance to enzymatic degradation .

- Dihydropyridazinone core: A partially unsaturated heterocycle contributing to aromatic conjugation and electronic effects .

- Methoxycarbonylamino phenyl substituent: Modulates solubility and may participate in hydrogen bonding .

Properties

IUPAC Name |

tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN8O6/c1-29(2,3)44-26(40)15-22(33-25(39)12-7-18-13-19(30)8-11-24(18)38-16-31-36-37-38)23-14-21(27(41)35-34-23)17-5-9-20(10-6-17)32-28(42)43-4/h5-14,16,22H,15H2,1-4H3,(H,32,42)(H,33,39)(H,35,41)/b12-7+/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOEWWLDOPMSCGF-CGIBVWHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=NNC(=O)C(=C1)C2=CC=C(C=C2)NC(=O)OC)NC(=O)C=CC3=C(C=CC(=C3)Cl)N4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=NNC(=O)C(=C1)C2=CC=C(C=C2)NC(=O)OC)NC(=O)/C=C/C3=C(C=CC(=C3)Cl)N4C=NN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrazole and pyridazine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include di-tert-butyl dicarbonate, sodium azide, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro and tetrazole groups

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry, particularly in the development of novel therapeutic agents. Its structural features suggest that it may exhibit significant biological activities, making it a candidate for drug discovery.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer properties. The incorporation of a tetrazole ring and other aromatic systems can enhance the interaction with biological targets involved in cancer progression.

Biochemical Studies

The unique structure of rac-tert-butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate allows for detailed biochemical studies, particularly in understanding enzyme interactions and inhibition mechanisms.

Synthetic Chemistry

This compound serves as a valuable intermediate in synthetic chemistry, particularly for the synthesis of more complex molecules. Its reactivity can be exploited to develop new synthetic pathways for various chemical entities.

Material Science

The compound's unique properties may also find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.

Case Study 1: Anticancer Properties

A study investigating the anticancer effects of similar compounds demonstrated that modifications to the tetrazole ring could significantly enhance cytotoxicity against various cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibition revealed that compounds with similar frameworks effectively inhibited key enzymes involved in metabolic pathways. This suggests that this compound could be further explored as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyrid

Biological Activity

The compound rac-tert-Butyl (R,E)-3-(3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamido)-3-(5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl)propanoate, with the CAS number 1187647-57-9, is a complex organic molecule notable for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C29H29ClN8O6

- Molecular Weight : 621.044 g/mol

- SMILES Notation :

COC(=O)Nc1ccc(cc1)C2=CC(=NNC2=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)\C=C\c3cc(Cl)ccc3n4cnnn4 - IUPAC Name : tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its interactions with biological systems.

Anticancer Activity

Recent studies have indicated that rac-tert-butyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is critical for cancer cell growth and metabolism .

Structure-Activity Relationship

The presence of the tetrazole moiety and the methoxycarbonyl group significantly enhances the biological activity of the compound. Structural modifications have been systematically studied to optimize potency and selectivity against cancer cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C29H29ClN8O6 |

| Molecular Weight | 621.044 g/mol |

| CAS Number | 1187647-57-9 |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Key Mechanism | Inhibition of PI3K/Akt/mTOR pathway |

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects of rac-tert-butyl on MCF-7 breast cancer cells.

- Findings : The compound exhibited IC50 values in the low micromolar range, demonstrating potent anti-proliferative effects.

- In Vivo Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with tert-Butyl Esters

The tert-butyl ester moiety is shared with compounds like tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate (). Key comparisons include:

- Synthetic Yield : The target compound’s synthesis (if analogous to methods in ) may achieve yields closer to 39.5% (as seen in (S)-3) rather than 100% (as in (R)-2), reflecting challenges in introducing multiple functional groups .

- Lipophilicity : The tert-butyl group increases logP values, but the acrylamido and tetrazole groups in the target compound may offset this by enhancing water solubility compared to simpler carbamates .

Tetrazole-Containing Analogues

Tetrazole rings are common in pharmaceuticals (e.g., losartan). Comparisons highlight:

- Metabolic Stability : The 1H-tetrazol-1-yl group in the target compound likely improves stability over carboxylic acid analogues, similar to strategies used in angiotensin II receptor blockers .

- Solubility: Tetrazoles enhance aqueous solubility compared to non-polar aromatic substituents, which could improve bioavailability .

Dihydropyridazinone Derivatives

Compounds like 5-(4-((methoxycarbonyl)amino)phenyl)-6-oxo-1,6-dihydropyridazin-3-yl derivatives (structural analogs) exhibit:

- Electronic Effects: Conjugation within the dihydropyridazinone ring may enhance binding to targets like kinases or phosphodiesterases, as seen in other heterocyclic drugs .

Chlorophenyl Acrylamido Analogues

The 5-chloro-2-(1H-tetrazol-1-yl)phenyl acrylamido group can be compared to chlorophenyl-containing anticancer agents:

- Steric Effects : Bulky tetrazole and chloro groups may limit access to certain enzyme active sites compared to smaller substituents .

Data Tables

Table 1: Physicochemical Properties of Analogues

Table 2: Functional Group Contributions

Research Findings and Implications

- Synthetic Challenges : The target compound’s complexity may result in lower yields compared to simpler tert-butyl carbamates, necessitating optimized coupling protocols .

- Structure-Activity Relationships (SAR) : Subtle changes, such as replacing the chloro group with fluorine, could alter potency and selectivity, as seen in halogenated pharmaceuticals .

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

- Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME) in chromatography. Optimize atom economy via one-pot tandem reactions (e.g., simultaneous Boc deprotection and acrylamido coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.